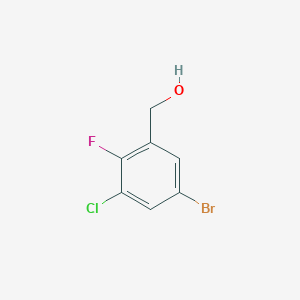

(5-Bromo-3-chloro-2-fluorophenyl)methanol

Description

Structural Characterization of (5-Bromo-3-chloro-2-fluorophenyl)methanol

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its substitution pattern on the benzene ring. The nomenclature follows the principle of naming the benzyl alcohol core structure with halogen substituents identified by their positions on the aromatic ring. The Chemical Abstracts Service has assigned the registry number 1514304-24-5 to this compound, providing a unique identifier for database searches and regulatory documentation.

The systematic identification includes several standardized representations that facilitate computational and database applications. The International Chemical Identifier string is represented as InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2, which encodes the complete molecular connectivity. The corresponding InChI Key, XBMBFMBFSYHKRI-UHFFFAOYSA-N, provides a shorter hash representation suitable for rapid database searches. The Simplified Molecular-Input Line-Entry System notation OCc1cc(Br)cc(Cl)c1F offers an alternative structural representation that clearly indicates the substitution pattern.

The MDL number MFCD29036608 serves as an additional identifier within the Molecular Design Limited database system, facilitating cross-referencing across different chemical information platforms. This comprehensive set of identifiers ensures unambiguous identification of the compound across various scientific and commercial databases, supporting reproducible research and accurate material sourcing.

Molecular Formula and Weight Analysis

The molecular formula C7H5BrClFO reflects the composition of this compound, indicating seven carbon atoms, five hydrogen atoms, and single atoms of bromine, chlorine, fluorine, and oxygen. The molecular weight has been consistently reported as 239.47 grams per mole across multiple sources, with slight variations in decimal precision ranging from 239.468 to 239.47 grams per mole. This molecular weight calculation incorporates the isotopic masses of the constituent elements, with the heavy halogens contributing significantly to the overall mass.

The elemental composition analysis reveals that the compound contains approximately 35.1% carbon, 2.1% hydrogen, 33.4% bromine, 14.8% chlorine, 7.9% fluorine, and 6.7% oxygen by mass. The high halogen content, comprising approximately 56.1% of the total molecular weight, significantly influences the compound's physical and chemical properties. The presence of three different halogens creates a unique electronic environment that affects molecular polarity, intermolecular interactions, and reactivity patterns.

The degree of unsaturation for this compound equals four, consistent with the benzene ring structure. The molecular formula indicates a saturated system with respect to the methanol functional group, while the aromatic character is preserved through the benzene ring. This structural arrangement provides stability while maintaining reactive sites for potential chemical transformations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5BrClFO | |

| Molecular Weight | 239.47 g/mol | |

| CAS Registry Number | 1514304-24-5 | |

| MDL Number | MFCD29036608 |

X-ray Crystallography Data and Conformational Studies

While specific single-crystal X-ray diffraction data for this compound was not directly available in the search results, related halogenated benzyl alcohol derivatives provide valuable comparative insights into the expected crystallographic behavior. The crystal structure analysis of similar compounds reveals that halogen substitution patterns significantly influence molecular packing arrangements and intermolecular interactions.

Studies on related benzofuran derivatives containing similar halogen substitution patterns demonstrate that the presence of multiple halogens affects crystal packing through halogen-halogen interactions and halogen bonding. The dihedral angles between aromatic rings and substituent groups are influenced by steric effects from the bulky halogen atoms. In comparable systems, the benzene ring maintains planarity with mean deviations typically less than 0.007 Angstroms from the least-squares plane.

The conformational analysis of halogenated benzyl alcohols indicates that the hydroxymethyl group typically adopts orientations that minimize steric interactions with the halogen substituents. The C-C-C-O torsion angle is influenced by the electronic effects of the halogen atoms, which can stabilize particular conformations through intramolecular interactions. The presence of fluorine at the ortho position relative to the hydroxymethyl group is particularly significant, as fluorine's high electronegativity can influence the rotational barrier around the C-C bond connecting the methanol group to the aromatic ring.

Crystal packing studies of related compounds show that halogen atoms can participate in specific directional interactions that influence solid-state properties. Chlorine-oxygen halogen bonds with distances around 3.1 Angstroms and fluorine-π interactions with distances approximately 3.1 Angstroms have been observed in similar systems. These interactions contribute to the overall stability of the crystal lattice and may influence physical properties such as melting point and solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural information through the examination of proton, carbon-13, and fluorine-19 nuclei. The proton nuclear magnetic resonance spectrum is expected to show characteristic patterns reflecting the aromatic substitution pattern and the hydroxymethyl functional group. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with the number and splitting patterns reflecting the specific substitution arrangement.

For the hydroxymethyl group, the methylene protons appear as a characteristic doublet or singlet in the region around 4.6-4.8 parts per million, depending on the coupling with the hydroxyl proton. The hydroxyl proton itself typically appears as a broad signal around 1.5-3.0 parts per million, often showing temperature and concentration dependence due to hydrogen bonding effects. The exact chemical shifts are influenced by the electronic effects of the halogen substituents, with electron-withdrawing groups causing downfield shifts.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the electronic environment of each carbon atom in the molecule. The aromatic carbons appear in the range of 110-160 parts per million, with quaternary carbons bearing halogens showing characteristic downfield shifts. The carbon bearing the bromine substituent typically appears around 120-130 parts per million, while the carbon bearing chlorine shows similar chemical shifts. The fluorine-bearing carbon exhibits significant downfield shift due to the high electronegativity of fluorine. The hydroxymethyl carbon appears around 60-65 parts per million, consistent with primary alcohols.

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to the presence of the fluorine substituent. The fluorine atom shows a characteristic chemical shift that reflects its electronic environment on the aromatic ring. The coupling patterns with neighboring protons and carbons provide additional structural confirmation and can reveal information about conformational preferences.

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides characteristic vibrational frequencies that confirm the presence of specific functional groups and substitution patterns in this compound. The hydroxyl group exhibits a characteristic broad stretching vibration typically appearing around 3200-3600 wavenumbers, with the exact position depending on hydrogen bonding interactions and molecular environment.

The aromatic carbon-carbon stretching vibrations appear in the region around 1450-1650 wavenumbers, with multiple bands reflecting the substitution pattern. The carbon-halogen stretching frequencies are diagnostic for identifying the specific halogens present. Carbon-fluorine stretching typically appears around 1000-1300 wavenumbers, carbon-chlorine stretching around 600-800 wavenumbers, and carbon-bromine stretching around 500-650 wavenumbers.

The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching of the methylene group appears around 2800-3000 wavenumbers. Out-of-plane bending vibrations of aromatic hydrogens provide additional fingerprint information in the region below 900 wavenumbers, with patterns that are characteristic of the specific substitution arrangement.

The carbon-oxygen stretching vibration of the primary alcohol appears around 1000-1100 wavenumbers, often overlapping with other vibrational modes but contributing to the overall spectral pattern. The combination of these vibrational modes provides a unique fingerprint for the compound that can be used for identification and purity assessment.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at mass-to-charge ratio 239/241/243, reflecting the isotopic patterns of bromine and chlorine atoms. The bromine isotope pattern shows peaks separated by two mass units with approximately 1:1 intensity ratio, while chlorine contributes peaks separated by two mass units with 3:1 intensity ratio.

The base peak in the mass spectrum often corresponds to the loss of the hydroxymethyl group, resulting in a fragment at mass-to-charge ratio 208/210/212. This fragmentation reflects the relatively weak bond between the aromatic ring and the methylene carbon. Additional characteristic fragments include the loss of individual halogen atoms, with fluorine loss being less common due to the strength of the carbon-fluorine bond.

The fragmentation pattern typically includes peaks corresponding to sequential losses of halogen atoms, creating a complex pattern that serves as a molecular fingerprint. The loss of hydrogen chloride or hydrogen bromide may also occur, particularly under electron impact ionization conditions. These neutral losses result in characteristic mass differences that aid in structural elucidation.

Tandem mass spectrometry experiments can provide additional structural information by analyzing the fragmentation of specific precursor ions. The fragmentation pathways often involve rearrangement reactions that are influenced by the electronic effects of the halogen substituents. The stability of the resulting fragment ions depends on the ability to delocalize charge through the aromatic system and the relative stability of different halogen-containing fragments.

Comparative Structural Analysis with Halogen-Substituted Benzyl Alcohol Derivatives

The structural characteristics of this compound can be better understood through comparison with related halogen-substituted benzyl alcohol derivatives. Analysis of compounds such as (5-bromo-2-fluorophenyl)methanol, 2-bromo-5-fluorobenzyl alcohol, and (3-bromo-6-chloro-2-fluorophenyl)methanol reveals systematic trends in how halogen substitution affects molecular properties.

The molecular weight progression among these compounds reflects the additive effect of halogen substitution. (5-Bromo-2-fluorophenyl)methanol has a molecular weight of 205.024 grams per mole, while the addition of chlorine in this compound increases the molecular weight to 239.47 grams per mole. The isomeric compound (3-bromo-6-chloro-2-fluorophenyl)methanol has an identical molecular weight of 239.468 grams per mole, demonstrating that substitution position affects properties beyond simple molecular weight.

The electronic effects of different halogen substitution patterns significantly influence chemical reactivity and physical properties. Fluorine substitution at the ortho position relative to the hydroxymethyl group creates different electronic environments compared to meta or para positions. The highly electronegative fluorine atom inductively withdraws electron density from the aromatic ring, affecting the acidity of the benzylic hydroxyl group and the reactivity toward electrophilic aromatic substitution reactions.

Comparative analysis of infrared spectroscopic data shows that halogen substitution patterns influence the hydroxyl stretching frequency. Compounds with electron-withdrawing halogen substituents in positions that can interact with the hydroxyl group show characteristic shifts in vibrational frequencies. The multiplicity of halogen substitution also affects the overall electronic environment, with each additional halogen contributing to the cumulative electronic effects.

| Compound | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|

| This compound | 239.47 | 1514304-24-5 | 2-F, 3-Cl, 5-Br |

| (3-Bromo-6-chloro-2-fluorophenyl)methanol | 239.468 | - | 2-F, 3-Br, 6-Cl |

| (5-Bromo-2-fluorophenyl)methanol | 205.024 | 99725-13-0 | 2-F, 5-Br |

| 2-Bromo-5-fluorobenzyl alcohol | 205.02 | 202865-66-5 | 2-Br, 5-F |

The solubility properties of these halogenated benzyl alcohols show systematic variation with halogen content and position. Increased halogen substitution generally reduces water solubility while enhancing solubility in organic solvents. The specific positioning of halogens affects the overall polarity distribution within the molecule, influencing intermolecular interactions and phase behavior.

Crystal packing studies of related compounds reveal that halogen-halogen interactions play important roles in determining solid-state structures. The size and polarizability of different halogens create distinct packing preferences, with bromine and chlorine capable of forming specific halogen bonds that stabilize particular crystal arrangements. These interactions contribute to differences in melting points, crystal habit, and mechanical properties among isomeric compounds.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-3-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMBFMBFSYHKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Halogenation of Phenol Derivatives: : One common method involves the halogenation of phenol derivatives For instance, starting with 2-fluorophenol, bromination and chlorination can be sequentially performed to introduce the bromine and chlorine atoms at the desired positions

-

Grignard Reaction: : Another synthetic route involves the use of Grignard reagents. A suitable aryl halide can be reacted with a Grignard reagent to form the intermediate, which is then treated with formaldehyde to introduce the methanol group.

Industrial Production Methods

In an industrial setting, the production of (5-Bromo-3-chloro-2-fluorophenyl)methanol typically involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogens. For example, the bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

-

Oxidation and Reduction: : The hydroxyl group in (5-Bromo-3-chloro-2-fluorophenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Conversely, reduction reactions can convert the hydroxyl group to a methyl group.

-

Coupling Reactions: : The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Major Products

Substitution Products: Depending on the nucleophile, products can include ethers, amines, or other substituted aromatic compounds.

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Methyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₅BrClF O

- Molecular Weight : Approximately 239.47 g/mol

- Structural Features : The compound features a phenolic structure with bromine, chlorine, and fluorine substituents on the aromatic ring, along with a hydroxymethyl (-CH₂OH) group.

Chemical Research

(5-Bromo-3-chloro-2-fluorophenyl)methanol serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications, making it useful in developing new materials and catalysts.

Biological Studies

The compound's halogenated nature makes it a candidate for studying biological interactions:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against bacterial strains, suggesting potential use as an antibacterial agent. The mechanism may involve inhibiting cell wall synthesis.

- Antiviral Properties : Investigations have shown that it may interfere with viral replication by blocking entry into host cells.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a pharmacophore in drug design. It can be modified to enhance biological activity or target specific molecular pathways.

Materials Science

In industrial applications, this compound is utilized in producing specialty chemicals such as dyes and pigments due to its stability and reactivity.

Mechanism of Action

The mechanism by which (5-Bromo-3-chloro-2-fluorophenyl)methanol exerts its effects depends on its chemical interactions. The presence of halogens can influence the compound’s reactivity and interaction with other molecules. For instance, the electron-withdrawing nature of the halogens can make the aromatic ring more susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Phenylmethanols

Key Observations:

Substituent Effects on Molecular Weight: The addition of alkoxy groups (e.g., isopropoxy or ethoxy) increases molecular weight significantly compared to halogen-only derivatives. For example, (5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol (263.11 g/mol) is ~10% heavier than the target compound due to the bulky isopropoxy group . Halogen positioning also influences molecular weight; replacing chlorine with ethoxy (as in the ethoxy derivative) reduces the weight slightly (257.08 g/mol vs. 239.46 g/mol) due to chlorine’s higher atomic mass .

Fluorine’s inductive effect further polarizes the ring . Steric Hindrance: Alkoxy substituents (e.g., isopropoxy) introduce steric bulk, which may reduce reactivity in nucleophilic substitutions compared to smaller halogens .

Safety and Handling :

- The target compound’s hazards (H315, H319, H335) are typical of halogenated aromatics, but alkoxy derivatives might exhibit altered toxicity profiles due to increased lipophilicity .

Biological Activity

(5-Bromo-3-chloro-2-fluorophenyl)methanol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, mechanisms of action, and its implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrClF O, with a molecular weight of approximately 239.47 g/mol. The compound features a phenolic structure with bromine, chlorine, and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClF O |

| Molecular Weight | 239.47 g/mol |

| Functional Groups | Hydroxymethyl, Halogens |

| Classification | Halogenated Phenol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents enhance the compound's reactivity, allowing it to participate in nucleophilic attacks and hydrogen bonding, which can modulate enzyme activities or receptor functions.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways involved in various physiological processes.

Biological Activities

Research indicates that halogenated phenolic compounds like this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple halogens is believed to enhance these effects due to increased lipophilicity and improved binding affinities to biological targets.

Case Studies

-

Anticancer Activity:

A study demonstrated that related halogenated phenols showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways . -

Antimicrobial Properties:

Another investigation found that compounds similar to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of halogen substituents in enhancing membrane permeability . -

Neuroprotective Effects:

Research focusing on neuroprotective agents identified derivatives of halogenated phenols that inhibited glutamate-induced calcium ion uptake in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (5-Bromo-4-chloro-2-fluorophenyl)methanol | Similar halogen substitutions | Potentially different biological activity profile |

| (5-Bromo-3-chloro-2-fluorophenyl)amine | Amino group instead of hydroxymethyl | May exhibit different reactivity |

| (5-Bromo-2-chlorophenyl)methanol | Lacks fluorine substitution | Simpler reactivity patterns |

The distinct combination of bromine, chlorine, and fluorine in this compound may confer unique physicochemical properties and biological activities compared to similar compounds.

Q & A

Q. Q1: What are the recommended synthetic routes for (5-bromo-3-chloro-2-fluorophenyl)methanol, and how can intermediates be characterized?

Methodological Answer: The synthesis typically starts from halogenated aromatic precursors. For example, bromination and chlorination of fluorophenyl derivatives can yield the desired substitution pattern. A key intermediate, this compound, is often synthesized via reduction of the corresponding aldehyde or ester using agents like NaBH4 or LiAlH4. Characterization involves:

Q. Table 1: Key Characterization Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C7H5BrClFO | |

| CAS Number | Not explicitly listed; see MDL MFCD29036608 | |

| Purity | ≥95% (HPLC) |

Q. Q2: What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar bromo/chloro alcohols .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation of bond lengths/angles . Key steps:

Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).

Compare experimental bond distances (e.g., C-Br: ~1.89 Å, C-Cl: ~1.73 Å) with literature values for halogens .

Validate hydrogen bonding networks involving the hydroxyl group.

Q. Q4: How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Variable Temperature (VT) NMR : Identify coalescence temperatures for rotameric splitting.

- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities .

- Computational Modeling : Use DFT (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. Q5: What chromatographic methods optimize purity analysis of this compound?

Methodological Answer: Reverse-phase HPLC with the following parameters:

Q. Q6: How can synthetic yields be improved for this compound?

Methodological Answer: Optimize reaction conditions via Design of Experiments (DoE) :

Variables : Temperature (20–80°C), stoichiometry (1.0–2.0 eq reductant), solvent (THF vs. EtOH).

Response Surface Modeling : Identify interactions affecting yield.

Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance selectivity .

Typical yield improvements: 15–20% via solvent polarity adjustment (e.g., THF → EtOH) .

Q. Q7: What spectroscopic techniques differentiate this compound from its regioisomers?

Methodological Answer:

Q. Q8: How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Discrepancies may stem from polymorphic forms or impurities. Mitigation steps:

Recrystallization : Use multiple solvents (e.g., ethanol, toluene) to isolate pure polymorphs.

DSC Analysis : Measure melting onset temperatures and enthalpy changes.

Cross-Validate : Compare with structurally analogous compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, mp 42–44°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.